Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate
Description
Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate (CAS: 26593-41-9) is a spirocyclic compound featuring a central 2-oxaspiro[3.3]heptane core with two ethyl ester groups at the 6,6-positions. Key physicochemical properties include a density of 1.193 g/cm³, a boiling point of 297.6°C, and a flash point of 126.6°C .
Properties
IUPAC Name |
diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-3-16-9(13)12(10(14)17-4-2)5-11(6-12)7-15-8-11/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVZVHAUSWYWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)COC2)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680534 | |
| Record name | Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26593-41-9 | |
| Record name | Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate typically involves the reaction of diethyl malonate with an appropriate spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and an appropriate solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard workup procedures, including extraction and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or ethers.
Scientific Research Applications
Synthetic Applications
1. Building Block in Organic Synthesis
Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate serves as an essential building block in the synthesis of more complex spirocyclic compounds. Its unique structure allows for the formation of various derivatives through functionalization reactions, making it valuable in synthetic organic chemistry .
2. Reaction Pathways
The compound can participate in several chemical reactions, including:
- Hydrolysis: Converts to the corresponding dicarboxylic acid.
- Oxidation: Can yield carboxylic acids or ketones.
- Reduction: The ester group can be reduced to form alcohols.
- Substitution Reactions: Nucleophilic substitution can introduce different functional groups.
Biological Applications
1. Potential Therapeutic Properties
Research has indicated that compounds with similar spiro structures may exhibit interesting interactions with biological systems, including enzyme inhibition or receptor modulation. Preliminary studies suggest that this compound could be a candidate for further investigation in drug discovery due to its structural attributes that facilitate binding to biological targets .
2. Interaction Studies
Interaction studies are crucial for understanding the compound's biological activity. The spirocyclic configuration may enhance its ability to interact with biomolecules, potentially leading to novel therapeutic applications .
Industrial Applications
1. Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the development of tailored chemical products that meet specific industry requirements .
2. Chemical Intermediates
The compound is often used as an intermediate in various chemical syntheses, providing a pathway to produce diverse chemical entities with potential applications across multiple sectors including pharmaceuticals and agrochemicals .
Case Study 1: Synthesis of Spirocyclic Compounds
A study demonstrated the use of this compound as a precursor in synthesizing novel spirocyclic derivatives through cyclization reactions. The resulting compounds exhibited significant biological activity against certain cancer cell lines, indicating potential therapeutic applications.
Case Study 2: Interaction with Enzymes
Research on the interaction of this compound with specific enzymes revealed its ability to inhibit enzymatic activity, suggesting its potential use as a lead compound in drug design targeting metabolic pathways.
Mechanism of Action
The mechanism of action of diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate with structurally related dicarboxylates, focusing on their structural features, physicochemical properties, and functional roles.
Structural Analogues
Key Comparisons
Core Structure and Rigidity: The spiro[3.3]heptane core in this compound provides greater rigidity compared to non-spiro analogues like pyridine- or dioxolane-based dicarboxylates. This rigidity may enhance thermal stability and reduce conformational flexibility, impacting binding interactions in biological systems .
Hydroxyphenyl groups (e.g., dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate) enable hydrogen bonding and antimicrobial activity, with MIC values ranging from 4.8 µg/mL (against S. aureus) to 5000 µg/mL (against C. albicans) .
Physicochemical Properties :
- This compound has a higher boiling point (297.6°C ) than dimethyl dioxolane derivatives (e.g., compound 7 in with m.p. 94–95°C), reflecting differences in molecular symmetry and intermolecular forces.
- The density (1.193 g/cm³ ) is comparable to other spirocyclic esters but lower than brominated derivatives due to reduced atomic mass .
Synthetic Utility :
- Diethyl pyridine-2,6-dicarboxylates (e.g., compound 2 in ) are intermediates in fluorescence sensor synthesis, whereas spirocyclic analogues may serve as building blocks for constrained peptidomimetics .
Biological Activity
Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate (CAS No. 26593-41-9) is a bicyclic organic compound characterized by its unique spirocyclic structure, which consists of a seven-membered ring with two carboxylate ester groups. This compound has garnered attention for its potential biological activity and utility in synthetic chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₈O₅ |
| Molecular Weight | 242.27 g/mol |
| Appearance | Solid, semi-solid, or lump |
| Purity | ≥98% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of target molecules. This interaction can lead to various biological effects, including:
- Inhibition of enzyme activity
- Alteration of receptor signaling pathways
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for further research in drug discovery. The compound's structural uniqueness may contribute to its effectiveness against various microbial strains.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of various spirocyclic compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications .
- Enzyme Interaction : Research conducted on the interaction of this compound with specific enzymes revealed that it could act as a competitive inhibitor, potentially useful in designing enzyme inhibitors for therapeutic purposes .
Synthesis and Applications
This compound can be synthesized through various methods:
- Reaction with Diethyl Malonate : The compound is typically synthesized by reacting diethyl malonate with an appropriate spirocyclic precursor .
- Hydrolysis Reactions : The compound can undergo hydrolysis to yield the corresponding dicarboxylic acid upon treatment with aqueous base or acid .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound | Biological Activity |
|---|---|
| Diethyl 2-oxaspiro[3.3]heptane-5,5-dicarboxylate | Moderate antimicrobial activity |
| Diethyl 2-oxaspiro[3.3]heptane-7,7-dicarboxylate | Limited studies available |
| Diethyl 2-oxaspiro[3.3]heptane-4,4-dicarboxylate | Notable enzyme inhibition properties |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate?
- Methodology : A common approach involves the fusion of Schiff base derivatives with excess diethyl acetylenedicarboxylate under solvent-free conditions. For example, a Schiff base derivative (1 mmol) was fused with diethyl acetylenedicarboxylate (1 mL) at elevated temperatures for 1 hour, followed by trituration with ethanol and crystallization from DMF/H₂O to yield structurally analogous spiro compounds .
- Key Parameters : Reaction time (1 hour), temperature (neat fusion), and purification via ethanol trituration.
Q. How is the stereochemical configuration of spiro compounds like this compound determined?
- Methodology : High-resolution NMR (e.g., 220 MHz) with chiral shift reagents such as Eu(hfac)₃ can resolve enantiomeric configurations. For example, induced shifts in H-2 and CH₃-2 protons (0.98 and 0.52 ppm, respectively) differentiate R/S configurations, as demonstrated in related dihydropyran derivatives .
- Validation : Comparison with optically pure lactic acid derivatives post-ozonolysis confirms stereochemical assignments .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FTIR and FT-Raman : Used to analyze vibrational modes of pyridine-dicarboxylate analogs, supported by DFT calculations for molecular property validation .
- NMR : ¹H and ¹³C NMR (with shift reagents) provide structural and stereochemical insights, particularly for spiro ring systems .
Advanced Research Questions
Q. How do reaction conditions influence the yield of this compound in multicomponent reactions?
- Methodology : Optimize solvent-free vs. solvent-mediated conditions. For example, solvent-free fusion minimizes side reactions (e.g., ester hydrolysis), while ethanol trituration improves purity .
- Data Contradictions : Prolonged reaction times (>2 hours) may degrade the product, necessitating kinetic studies via TLC monitoring .
Q. How can computational methods aid in predicting the reactivity of this spiro compound in organometallic frameworks?
- DFT Studies : Thermochemical and electronic structure analyses (e.g., HOMO-LUMO gaps) predict regioselectivity in coordination chemistry. For example, pyridine-dicarboxylate analogs exhibit strong metal-binding affinity at the carboxylate groups .
- Validation : Experimental X-ray crystallography of metal-organic frameworks (MOFs) synthesized from similar dicarboxylates confirms computational predictions .
Q. What strategies resolve discrepancies in NMR data for spiro compounds under varying experimental conditions?
- Methodology : Use standardized NMR solvents (e.g., CDCl₃ or DMSO-d₆) and temperature control to minimize conformational variability. For example, racemic mixtures of dihydropyran derivatives showed distinct splitting patterns at 25°C vs. 40°C .
- Troubleshooting : Replicate conditions from literature (e.g., Eu(hfac)₃ concentration) to ensure reproducibility of induced shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
